N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of various inflammatory mediators. By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these mediators and thus reducing inflammation .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the COX enzymes by this compound leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation, making the compound potentially useful in the treatment of inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and affect its action .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study .
Dosage Effects in Animal Models
Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not yet fully known .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-28-17-9-8-16(22)19-18(17)25-21(29-19)26(12-13-3-2-10-24-11-13)20(27)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVRXTXXLKICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.